molecular formula C24H25N5O3S2 B2961984 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852144-21-9

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2961984
CAS No.: 852144-21-9
M. Wt: 495.62
InChI Key: JNWWTBAUJQPZMD-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic hybrid featuring:

  • A cyclopenta[b]thiophene core fused with a dihydro ring system.
  • An acetamido linker bridging the thiophene and triazole moieties.
  • A 1,2,4-triazole substituted with an ethyl group and an indole ring.
  • A thioether (-S-) group connecting the triazole and acetamido units.
  • An ethyl ester at the 3-position of the thiophene.

Properties

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-3-29-21(16-12-25-17-10-6-5-8-14(16)17)27-28-24(29)33-13-19(30)26-22-20(23(31)32-4-2)15-9-7-11-18(15)34-22/h5-6,8,10,12,25H,3-4,7,9,11,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWTBAUJQPZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, and it features a triazole ring which is known for its pharmacological significance. The compound is characterized by the presence of an indole moiety, which is often associated with various biological activities including anticancer properties .

Synthesis

The synthesis of this compound involves several steps, including the formation of the triazole-thione derivatives through reactions involving 1H-indoles and various alkylating agents. The process typically employs methods such as glycosylation and alkylation to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, related compounds demonstrated IC50 values of 2.67 μM against MCF-7 cells and 0.32 μM against HepG2 cells .
Cell LineIC50 (μM)
MCF-72.67
HepG20.32

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Specifically, studies have indicated that certain derivatives can induce apoptosis by targeting PARP-1 and EGFR pathways .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been shown to inhibit key enzymes involved in tumor progression. For example:

Enzyme TargetIC50 (nM)
EGFR62.4
PARP-11.24

These values suggest that the compound may serve as a dual inhibitor of both EGFR and PARP pathways, offering a promising avenue for combination therapies in cancer treatment .

Case Studies

Several case studies have explored the efficacy of triazole-based compounds in clinical settings:

  • Breast Cancer : A study involving a series of indole-triazole hybrids demonstrated significant antitumor activity in vivo using SEC-cancer models. The results indicated that these compounds could effectively reduce tumor size compared to control groups .
  • Liver Cancer : Another investigation focused on HepG2 cells revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Triazole-Thiophene Hybrids

a) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Key Differences : Lacks the triazole and indole substituents but shares the ethyl ester and thiophene core.
  • Synthesis : Prepared via bromination and acetylation of precursor thiophenes .
  • Activity: Not explicitly reported, but similar benzo[b]thiophene derivatives are often explored for redox properties .
b) Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate
  • Key Differences : Replaces the triazole with a pyrazole-thiazole system; lacks the indole moiety.
  • Crystallography : Characterized via X-ray diffraction (triclinic system, P-1 space group) .
  • Activity : Pyrazole-thiazole hybrids are typically studied for anti-inflammatory or kinase inhibition .
c) Methyl 2-(2-((4-Allyl-5-(4-(Dimethylamino)Phenyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamido)-4-(p-Tolyl)Thiophene-3-Carboxylate
  • Key Similarities : Shares the triazolylthio-acetamido-thiophene backbone.
  • Structural Variations: Allyl and dimethylaminophenyl substituents instead of ethyl-indole.
  • Molecular Weight : 547.69 g/mol (vs. ~550–570 g/mol estimated for the target compound) .

Cyclopentathiophene Derivatives

a) Cyclopentathiophene-Containing Anticonvulsant Analogs (e.g., Compound 5.15)
  • Key Similarities : Cyclopentathiophene core linked to bioactive substituents.
  • Activity : In vivo studies show increased seizure duration (60% lethality in mice) compared to phenyl-substituted analogs .

Indole- and Triazole-Containing Compounds

a) 4-Phenyl-2-Phenylamino-5-(1H-Imidazo[1,2-b][1,2,4]Triazol-5-yl)-Thiophene-3-Carboxylic Acid Ethyl Ester (Compound 4)
  • Key Similarities : Combines triazole, thiophene, and ethyl ester groups.
  • Synthesis: Derived from bromoacetyl-thiophene precursors reacting with 3-amino-1H-1,2,4-triazole .
  • Activity : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC ~32 µg/mL) .
b) (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
  • Key Differences : Triazole-thione core without thiophene or indole.
  • Crystallography : Forms hydrogen-bonded hexamers via N–H···S interactions .
  • Activity : Triazole-thiones are often explored for antifungal applications .

Physicochemical and Structural Comparison

Compound Class Molecular Weight (g/mol) Key Substituents Biological Activity Highlights Reference
Target Compound ~550–570* Ethyl-indole-triazole, cyclopentathiophene Hypothesized antimicrobial/anticonvulsant
Ethyl Benzo[b]Thiophene (1a) ~278 Hydroxy, methyl, dioxo Redox activity (inferred)
Compound 5.15 ~350–400* Cyclopentathiophene, chlorophenyl 60% lethality in seizure models
Compound 4 453.52 Imidazo-triazole, phenylamino Antibacterial (MIC ~32 µg/mL)

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, coupling the thioacetamido moiety to the cyclopenta[b]thiophene core may require refluxing in acetic acid with sodium acetate (as in ). Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution ().
  • Catalysts : Base catalysts (e.g., NaOAc) promote condensation reactions ().
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity ().
  • Reaction monitoring : TLC or HPLC ensures intermediate formation before proceeding.
    • Reference :

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key markers should be prioritized?

  • Methodological Answer :

  • NMR : Focus on:
  • Indole NH proton (δ 10–12 ppm) and cyclopenta[b]thiophene protons (δ 6.5–8.5 ppm) ().
  • Ester carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR) ( ).
  • IR : Confirm ester C=O (1700–1750 cm1^{-1}) and thioamide C=S (600–700 cm1^{-1}) ().
  • XRD : Resolve crystal packing and confirm stereochemistry ().
    • Reference :

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks ().
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) ().
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().
    • Reference :

Advanced Research Questions

Q. How can computational methods predict the reactivity or tautomeric behavior of the 1,2,4-triazole and indole moieties?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess tautomer stability (e.g., thione-thiol equilibria in triazoles) ().
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites ().
  • Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to guide activity studies.
    • Reference :

Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational studies?

  • Methodological Answer :

  • Solubility optimization : Use DMSO/water mixtures to ensure compound dissolution ().
  • Assay validation : Confirm target specificity via competitive inhibition or CRISPR knockouts.
  • MD simulations : Compare docking poses with experimental IC50_{50} values to refine binding models.
    • Hypothetical Reference : Based on analogous compounds in .

Q. How does the cyclopenta[b]thiophene ring influence electronic properties and crystal packing?

  • Methodological Answer :

  • Electron density mapping : XRD data reveal π-stacking between thiophene and indole rings ().
  • Hydrogen bonding : Analyze NH···O=C interactions in crystal lattices ().
  • Cyclovoltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.
    • Reference :

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